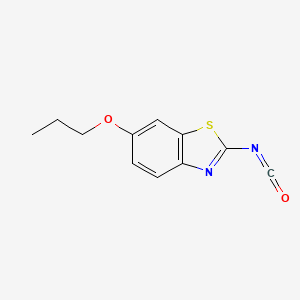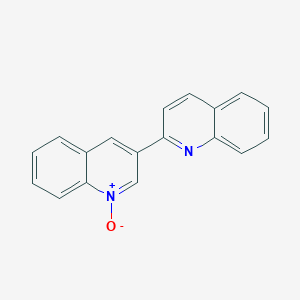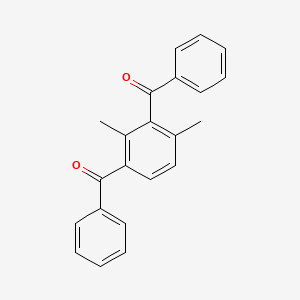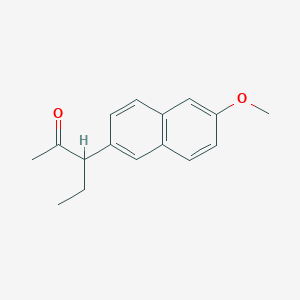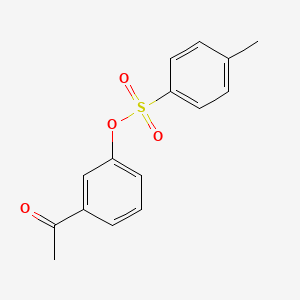![molecular formula C32H18O4 B14622691 [2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl- CAS No. 56568-56-0](/img/structure/B14622691.png)
[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-diphenyl-: is a complex organic compound known for its unique structural properties and applications in various fields of chemistry. This compound is characterized by its binaphthalene core, which is substituted with phenyl groups and ketone functionalities. The presence of these functional groups imparts distinct chemical reactivity and makes it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-diphenyl- typically involves multi-step organic reactionsThe ketone functionalities are then introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The overall yield and purity of the compound are critical factors in industrial production .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone functionalities to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
科学的研究の応用
Chemistry: In chemistry, [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-diphenyl- is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various chemical reactions, making it valuable for the synthesis of enantiomerically pure compounds .
Biology and Medicine: Its ability to interact with biological molecules through non-covalent interactions makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its structural properties contribute to the stability and functionality of these materials .
作用機序
The mechanism of action of [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-diphenyl- involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to modulate the activity of enzymes, receptors, and other biological molecules. The specific pathways involved depend on the context of its application, whether in catalysis, drug design, or material science .
類似化合物との比較
- [2,2’-Binaphthalene]-1,1’-diol, 3,3’-diphenyl-
- [2,2’-Binaphthalene]-1,1’-diamine, 3,3’-diphenyl-
Uniqueness: Compared to similar compounds, [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-diphenyl- stands out due to its ketone functionalities, which impart distinct reactivity and make it suitable for a wider range of chemical transformations. The presence of these functional groups also enhances its ability to participate in non-covalent interactions, making it more versatile in applications such as catalysis and drug design .
特性
CAS番号 |
56568-56-0 |
|---|---|
分子式 |
C32H18O4 |
分子量 |
466.5 g/mol |
IUPAC名 |
2-(1,4-dioxo-3-phenylnaphthalen-2-yl)-3-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C32H18O4/c33-29-21-15-7-9-17-23(21)31(35)27(25(29)19-11-3-1-4-12-19)28-26(20-13-5-2-6-14-20)30(34)22-16-8-10-18-24(22)32(28)36/h1-18H |
InChIキー |
SVJPSTBWDORJMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C4=C(C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


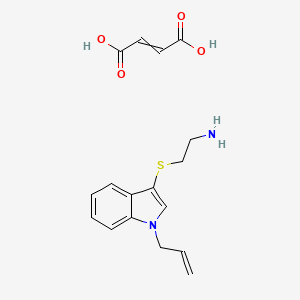
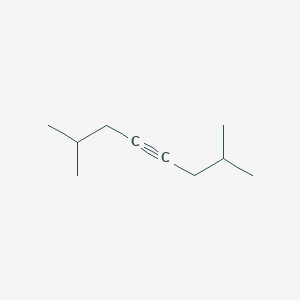
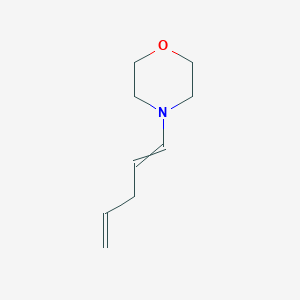

![Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl-](/img/structure/B14622634.png)

